molecular formula C43H46N10O8 B12675553 Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate CAS No. 93966-61-1

Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate

Cat. No.: B12675553
CAS No.: 93966-61-1
M. Wt: 830.9 g/mol
InChI Key: YLWIETZZQDBSBW-UHFFFAOYSA-N
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Description

Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate is a complex organic compound characterized by its azo and nitrile functional groups. This compound is notable for its intricate structure, which includes multiple aromatic rings and azo linkages. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 2-cyano-4-nitroaniline, followed by coupling with an appropriate aromatic amine to form the azo compound.

    Alkylation: The azo compound is then subjected to alkylation with ethylamine derivatives to introduce the ethylamino groups.

    Esterification: Finally, the compound undergoes esterification with azelaic acid to form the azelate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for controlled diazotization and coupling reactions.

    Continuous Flow Systems: Employing continuous flow systems for alkylation and esterification to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitro and cyano derivatives.

    Reduction: Reduction reactions can convert the azo groups into amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids.

Major Products

    Oxidation: Produces nitro and cyano derivatives.

    Reduction: Yields amine derivatives.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) succinate
  • Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) adipate

Uniqueness

Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate is unique due to its specific ester linkage with azelaic acid, which imparts distinct chemical and physical properties compared to its analogs.

This compound’s unique structure and properties make it a valuable asset in various fields of scientific research and industrial applications.

Properties

CAS No.

93966-61-1

Molecular Formula

C43H46N10O8

Molecular Weight

830.9 g/mol

IUPAC Name

bis[2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl] nonanedioate

InChI

InChI=1S/C43H46N10O8/c1-3-50(36-16-12-34(13-17-36)46-48-40-22-20-38(52(56)57)28-32(40)30-44)24-26-60-42(54)10-8-6-5-7-9-11-43(55)61-27-25-51(4-2)37-18-14-35(15-19-37)47-49-41-23-21-39(53(58)59)29-33(41)31-45/h12-23,28-29H,3-11,24-27H2,1-2H3

InChI Key

YLWIETZZQDBSBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)CCCCCCCC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C3=CC=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])C#N

Origin of Product

United States

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